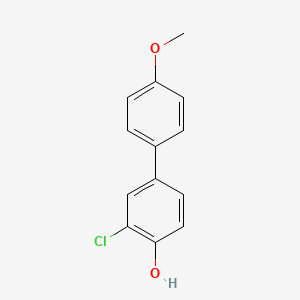

![molecular formula C9H9ClN2O2 B6306215 2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole CAS No. 7711-54-8](/img/structure/B6306215.png)

2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

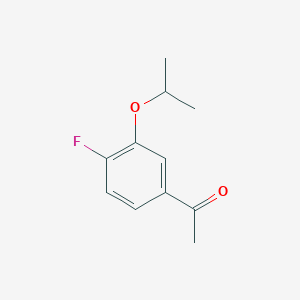

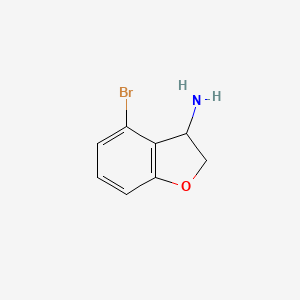

“2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole synthesis involves various methods, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of two nitrogen atoms, one bearing a hydrogen atom and the other called pyrrole type nitrogen, is a key feature .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. They are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

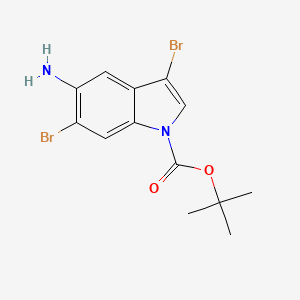

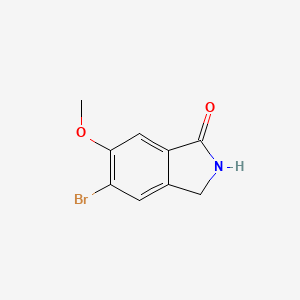

Synthesis of Hybrid Scaffolds

2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole has been utilized in the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones via combinatorial cyclocondensation and oxidation. These processes involve reactions with β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes, yielding N-fused hybrid scaffolds in moderate to good yields upon oxidation with aqueous ceric ammonium nitrate (Kim, Dao, & Cho, 2018). Similarly, a sequential copper-catalyzed C–N coupling/cyclization and oxidation method has been developed for synthesizing benzo[4,5]imidazo[1,2-c]-pyrimidines and -quinazolines starting from 2-(2-bromovinyl)- and 2-(2-bromoaryl)-benzimidazoles, including their 4,7-dimethoxy analogs. These compounds, upon treatment with aqueous ceric ammonium nitrate, afford unprecedented N-fused hybrid scaffolds with high yields (Dao, Ho, & Cho, 2018).

Anticancer Activity

The compound has been a precursor in the synthesis of new benzimidazole–thiazole derivatives, which demonstrated promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014). These findings indicate its potential as a key intermediate in the development of novel anticancer agents.

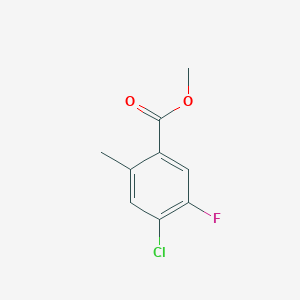

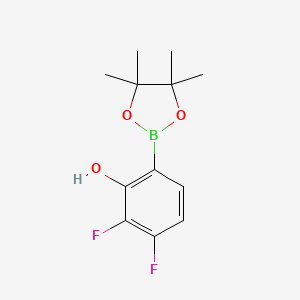

Molecular Properties and Sensor Applications

Research has also delved into the photophysical and theoretical investigations of derivatives of this compound, demonstrating their application as fluorescence sensors for metal ions such as Fe(III). Theoretical calculations have highlighted their potential non-linear optical (NLO) behavior, suggesting applications in materials science (Perumal, Sathish, & Mathivathanan, 2021).

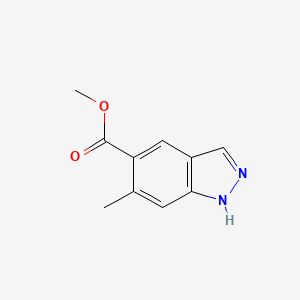

Solid-Phase Synthesis Applications

The versatility of this compound extends to solid-phase synthesis, where it serves as a building block for constructing a library of 2-amido benzo[d]imidazole analogues. This method involves desulfurative cyclization of thiourea resin, followed by functionalization through acylation, showcasing its utility in the streamlined synthesis of complex molecules (Ryu, Yang, Lee, & Gong, 2018).

作用機序

Target of Action

Imidazole-containing compounds, which include 2-chloro-4,7-dimethoxy-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to target Syk, a key player in the B cell receptor (BCR) signaling pathway . Other imidazole derivatives have been reported to block AQ signal reception at the level of PqsR .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways . For example, some imidazole derivatives block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes .

Biochemical Pathways

Imidazole derivatives have been reported to affect a variety of biochemical pathways . For instance, some imidazole derivatives have been found to inhibit the B cell receptor (BCR) signaling pathway .

Pharmacokinetics

The synthesis of imidazole derivatives has been reported, which could potentially influence their pharmacokinetic properties .

Result of Action

Some imidazole derivatives have been reported to have antiproliferative activities .

Action Environment

It has been reported that the position of electron-donating groups on imidazole derivatives can influence their antitubercular activity .

将来の方向性

The future directions in the research and development of imidazole derivatives are promising. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their potential for a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

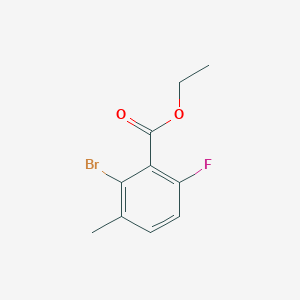

特性

IUPAC Name |

2-chloro-4,7-dimethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-13-5-3-4-6(14-2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGGBGGJEURGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=C(N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)